molecular formula C22H18N4O2S B3580174 1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone

1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No.: B3580174
M. Wt: 402.5 g/mol
InChI Key: GHYOKGHRYSXBPH-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether formation: The triazole compound can then be reacted with a thiol derivative to form the thioether linkage.

    Final coupling: The resulting intermediate can be coupled with 4-methoxyphenyl ethanone under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the triazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone would depend on its specific interactions with molecular targets. The compound’s structure suggests it could interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2-(4-phenyl-1,2,4-triazol-3-yl)ethanone: Lacks the pyridinyl group.

    1-(4-methoxyphenyl)-2-(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)ethanone: Lacks the thioether linkage.

    1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)thio]ethanol: Contains an alcohol group instead of a ketone.

Uniqueness

1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone is unique due to its combination of a methoxyphenyl group, a pyridinyl-substituted triazole ring, and a thioether linkage. This unique structure may confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-28-19-11-9-16(10-12-19)20(27)15-29-22-25-24-21(17-6-5-13-23-14-17)26(22)18-7-3-2-4-8-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYOKGHRYSXBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone

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